Fmoc-Leu-OPfp
Overview
Description
Fmoc-Leu-OPfp, also known as N-α-Fmoc-L-leucine pentafluorophenyl ester, is a pre-formed pentafluorophenyl ester used for coupling leucine amino-acid residues by Fmoc SPPS . It enables bromophenol blue monitoring of amide bond formation .
Synthesis Analysis
Fmoc-Leu-OPfp is frequently used as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The empirical formula of Fmoc-Leu-OPfp is C27H22F5NO4 . It has a molecular weight of 519.46 .Chemical Reactions Analysis
Fmoc-Leu-OPfp is used in Fmoc solid-phase peptide synthesis . It is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed .Physical And Chemical Properties Analysis
Fmoc-Leu-OPfp is a white to slight yellow to beige powder . It has a melting point of 101-115 °C . It is clearly soluble in DMF .Scientific Research Applications
PPARgamma Ligand and Insulin Sensitization : Fmoc-L-Leucine (F-L-Leu), a chemically distinct PPARgamma ligand, uniquely binds to the ligand binding domain of PPARgamma, influencing cofactor recruitment and resulting in distinct pharmacological properties. It activates PPARgamma with lower potency yet similar maximal efficacy compared to rosiglitazone, improving insulin sensitivity in various diabetic models while showing lower adipogenic activity. This suggests its role as a selective PPARgamma modulator (Rocchi et al., 2001).
Synthesis of O-Glycopeptides : Fmoc-AA-OPfp (AA=Tyr or Ser) has been used in the synthesis of O-glycopeptides. The method involves a rapid and stereoselective process that aids in the routine synthesis of these glycopeptides, which are essential in biological and medicinal research (Gangadhar et al., 2004).
Molecularly Imprinted Polymers : Fmoc-L-tryptophan (Fmoc-L-Trp) and its analogs, including Fmoc-L-Trp(OPfp), have been studied for their adsorption properties on molecularly imprinted polymers. This research provides insights into the affinity and separation properties of these compounds, which are relevant in the field of analytical chemistry (Kim & Guiochon, 2005).
Solid-Phase Synthesis of Glycopeptides : Fmoc-Leu-OPfp and similar compounds have been used in the solid-phase synthesis of glycopeptides. This synthesis is crucial for creating specific peptide sequences with potential therapeutic applications, such as in the development of vaccines or targeted drug delivery systems (Ürge et al., 1991).
High-Performance Liquid Chromatography (HPLC) : In the field of analytical chemistry, Fmoc-amino acids, including Fmoc-Leu, are used as derivatization agents in HPLC for the determination of amino acids in various biological materials. This application is essential in clinical research and biochemical analysis (Fürst et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJCLLWLHKJLU-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544409 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-OPfp | |
CAS RN |
86060-88-0 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-L-leucin pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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